2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one
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Overview
Description
2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one is a heterocyclic compound that features both benzoxazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of catalysts such as samarium triflate or Brønsted acids, and the reactions are typically carried out in aqueous or organic solvents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(1,3-Benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylamino)ethanol: This compound shares the benzoxazole moiety but differs in the presence of an ethanol group instead of the pyrimidine ring.
2-(1,3-Benzoxazol-2-ylamino)benzamide: Another similar compound with a benzamide group instead of the pyrimidine moiety.
Uniqueness
The uniqueness of 2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one lies in its combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-6-(methoxymethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-19-7-8-6-11(18)16-12(14-8)17-13-15-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H2,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCQRYZQZNPWBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)NC2=NC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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